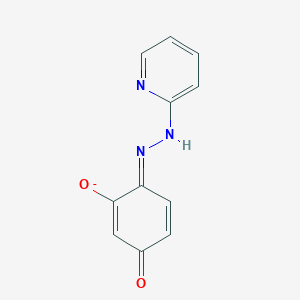![molecular formula C23H28N2O4 B268780 2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268780.png)
2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and proteasomes, which are involved in cancer cell growth. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. It has also been shown to be effective in inhibiting cancer cell growth and inducing apoptosis. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to study its potential applications in other fields, such as immunology and infectious diseases. Additionally, studies could be conducted to investigate its safety and toxicity profiles.
Métodos De Síntesis
The synthesis of 2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the reaction of 3-aminobenzoyl chloride with tetrahydro-2-furanmethanamine, followed by the addition of isobutyl alcohol and triethylamine. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In drug discovery, it has been used as a lead compound for the development of new drugs.
Propiedades
Nombre del producto |
2-isobutoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Fórmula molecular |
C23H28N2O4 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-(2-methylpropoxy)-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)15-29-21-11-4-3-10-20(21)23(27)25-18-8-5-7-17(13-18)22(26)24-14-19-9-6-12-28-19/h3-5,7-8,10-11,13,16,19H,6,9,12,14-15H2,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
FFKKJPMSORNBQI-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
SMILES canónico |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B268697.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)


![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)
